2,5''-dichloro-5''-deoxy-N6-cyclopentyladenosine
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Overview
Description
2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is a synthetic purine nucleoside analog. It is structurally related to adenosine and has been studied for its potential biological activities, particularly as an agonist for adenosine receptors . This compound is of interest due to its potential therapeutic applications in various fields, including oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine involves multiple steps, starting from adenosine derivatives. The key steps include:
Chlorination: Introduction of chlorine atoms at the 2 and 5’ positions.
Deoxygenation: Removal of the hydroxyl group at the 5’ position.
Cyclopentylation: Introduction of a cyclopentyl group at the N6 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.
Reduction: Reduction reactions can occur at the chlorinated positions.
Substitution: Nucleophilic substitution reactions are common, especially at the 2 and 5’ positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Cyclopentyl ketones.
Reduction Products: Dechlorinated analogs.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in modulating adenosine receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A3 receptor. The binding of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine to the A3 receptor leads to:
Inhibition of Adenylyl Cyclase: Reduces cyclic AMP levels.
Activation of G-Proteins: Modulates intracellular signaling pathways.
Induction of Apoptosis: Promotes programmed cell death in certain cancer cells.
Comparison with Similar Compounds
N6-Cyclopentyladenosine: Another adenosine analog with similar receptor affinity but different substitution patterns.
2-Chloro-N6-cyclopentyladenosine: Similar structure but with a single chlorine atom, used as a selective A1 receptor agonist.
Uniqueness: 2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is unique due to its dual chlorination and deoxygenation, which confer distinct chemical and biological properties. Its ability to selectively target adenosine receptors makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H19Cl2N5O3 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N5O3/c16-5-8-10(23)11(24)14(25-8)22-6-18-9-12(19-7-3-1-2-4-7)20-15(17)21-13(9)22/h6-8,10-11,14,23-24H,1-5H2,(H,19,20,21)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
GWUOJELSUSGGDU-IDTAVKCVSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CCl)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CCl)O)O |
Origin of Product |
United States |
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